molecular formula C10H11N3O3S B1597485 N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide CAS No. 72621-59-1

N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide

Cat. No. B1597485
CAS RN: 72621-59-1
M. Wt: 253.28 g/mol
InChI Key: CDPXNPNSPNMGCJ-UHFFFAOYSA-N
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Patent
US08492545B2

Procedure details

In a reactor, introduce ammonium thiocyanate (25 kg, 328.43 mol), acetyle chloride (24 kg, 337.53 mol), acetone (225 L) and 2-methyl-5-nitroaniline (Int1) (42 kg, 276.04 mol). Temperature was maintained at 25±10° C. for approximately 4 hours. Water (413 L) was added and reaction mixture was stirred for approximately 1 hour. The precipitate filtered, washed with water and diisopropylether. The product was then dried in a tray drier at 45-50° C.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step One
Quantity
225 L
Type
reactant
Reaction Step One
Quantity
42 kg
Type
reactant
Reaction Step One
Name
Quantity
413 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[Cl-].[CH3:6][C:7](C)=[O:8].[CH3:10][C:11]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:12]=1[NH2:13]>O>[C:7]([NH:3][C:2]([NH:13][C:12]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:11]=1[CH3:10])=[S:1])(=[O:8])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
25 kg
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
24 kg
Type
reactant
Smiles
[Cl-]
Name
Quantity
225 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
42 kg
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
413 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 10) °C
Stirring
Type
CUSTOM
Details
was stirred for approximately 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitate filtered
WASH
Type
WASH
Details
washed with water and diisopropylether
CUSTOM
Type
CUSTOM
Details
The product was then dried in a tray drier at 45-50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.